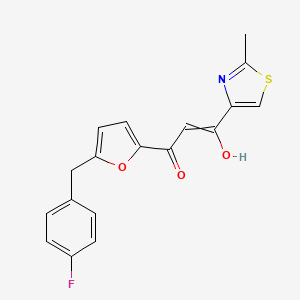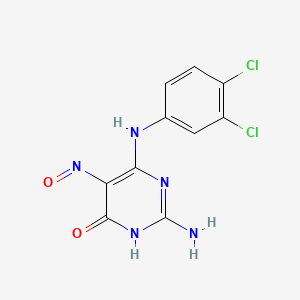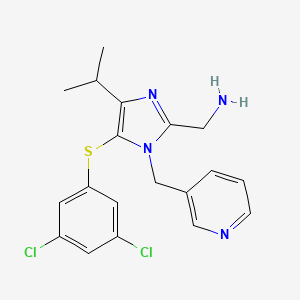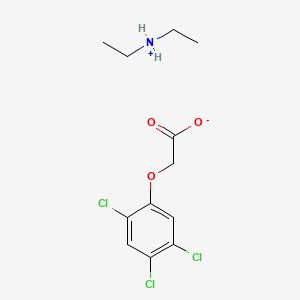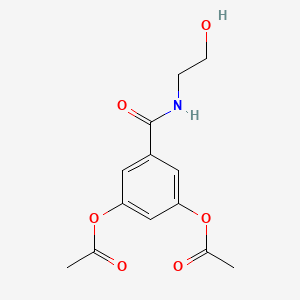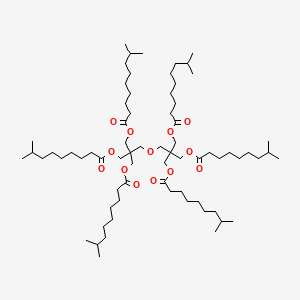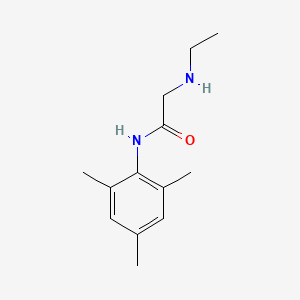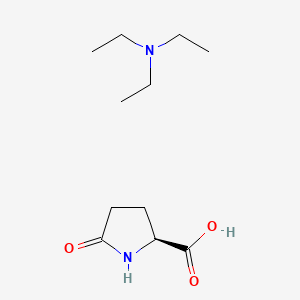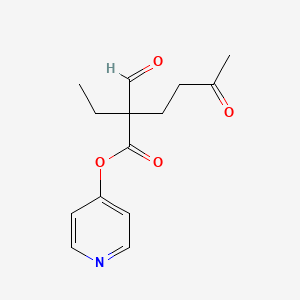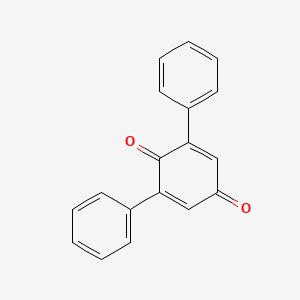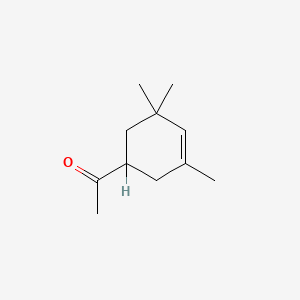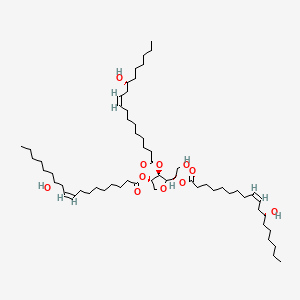
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is a type of sorbitan ester, which is a non-ionic surfactant. These compounds are widely used in various industries due to their emulsifying, dispersing, and stabilizing properties. Sorbitan esters are derived from the dehydration of sorbitol and the subsequent esterification with fatty acids. This particular compound is known for its ability to form stable emulsions and is commonly used in the formulation of cosmetics, pharmaceuticals, and food products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) typically involves the following steps:
Dehydration of Sorbitol: Sorbitol is dehydrated to form sorbitan. This reaction is usually carried out at elevated temperatures in the presence of an acid catalyst.
Esterification: The sorbitan is then esterified with (R-(Z))-12-hydroxy-9-octadecenoic acid. This reaction is typically conducted in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote ester formation.
Industrial Production Methods
In industrial settings, the production of sorbitan esters often involves continuous processes to ensure high efficiency and product consistency. The dehydration and esterification reactions are carried out in large reactors, and the products are purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
科学的研究の応用
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other delivery systems for biological studies.
Medicine: Utilized in the formulation of drug delivery systems, including creams, ointments, and injectable formulations.
Industry: Widely used in the cosmetics industry for the formulation of lotions, creams, and other personal care products. Also used in the food industry as an emulsifier and stabilizer.
作用機序
The primary mechanism of action of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property allows it to form stable emulsions, which are essential in various applications. The compound interacts with the hydrophobic and hydrophilic components of the phases, stabilizing the emulsion and preventing separation.
類似化合物との比較
Similar Compounds
Sorbitan monostearate: Another sorbitan ester with a single stearic acid moiety.
Sorbitan tristearate: Contains three stearic acid moieties.
Polysorbates: These are ethoxylated sorbitan esters, such as polysorbate 20, 40, 60, and 80, which have additional polyoxyethylene chains.
Uniqueness
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is unique due to its specific fatty acid composition, which imparts distinct emulsifying and stabilizing properties. The presence of the (R-(Z))-12-hydroxy-9-octadecenoic acid moieties provides enhanced stability and compatibility with various formulations compared to other sorbitan esters.
特性
CAS番号 |
61792-47-0 |
|---|---|
分子式 |
C60H108O11 |
分子量 |
1005.5 g/mol |
IUPAC名 |
[(3S,4R)-5-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]-4-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyoxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C60H108O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h25-27,34-36,51-55,59-64H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-,54-,55+,59?,60-/m1/s1 |
InChIキー |
LUQBJSPVLIXROZ-AUAAAKFCSA-N |
異性体SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@H]1COC([C@@H]1OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


